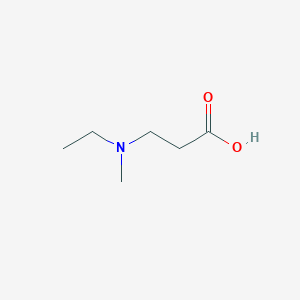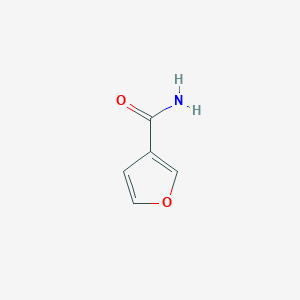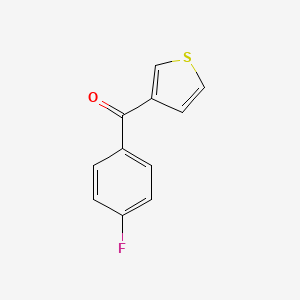
Ethyl-6-(4-fluorophenyl)-6-oxohexanoate
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and stability.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : A study reported the synthesis of a structurally similar compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, showcasing the application of Ethyl-6-(4-fluorophenyl)-6-oxohexanoate in complex organic syntheses. The process involved a reaction with ammonium acetate in glacial acetic acid, pointing to the versatility of Ethyl-6-(4-fluorophenyl)-6-oxohexanoate in chemical transformations (Sapnakumari et al., 2014).
- Crystallography and Structural Analysis : The crystal structure of a related compound was analyzed using single-crystal X-ray diffraction, highlighting the utility of Ethyl-6-(4-fluorophenyl)-6-oxohexanoate derivatives in crystallographic studies and structural determination (Gündoğdu et al., 2017).
Biological and Pharmacological Research
- Enzymatic Reactions and Biotransformations : Ethyl-6-(4-fluorophenyl)-6-oxohexanoate has been utilized in studying the enantioselective reduction of keto esters, demonstrating its significance in exploring and understanding enzyme-mediated transformations for producing chiral compounds (Salvi & Chattopadhyay, 2006).
- Cytotoxicity and Anti-Cancer Properties : A derivative of Ethyl-6-(4-fluorophenyl)-6-oxohexanoate demonstrated potent cytotoxic activity against several human cancer cell lines. It also showed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, marking its potential as an anti-cancer agent (Riadi et al., 2021).
- Molecular Docking and Drug Development : The compound has been a subject in molecular docking studies, suggesting its role in drug discovery and development, particularly for anti-Alzheimer's drugs, showcasing its potential in pharmacological research (Sheena Mary et al., 2015).
Analytical and Methodological Studies
- Analytical Method Development : Ethyl-6-(4-fluorophenyl)-6-oxohexanoate has been the subject of bioanalytical method development, emphasizing its importance in pharmacokinetics and drug metabolism studies. This includes the establishment of quantitative measurement techniques and in vitro metabolite profiling (Nemani et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.
Zukünftige Richtungen
This could involve potential applications of the compound, further reactions or derivatives that could be explored, and unanswered questions about its properties or behavior.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it would be necessary to look up the available literature and data. If you have a different compound you’d like me to analyze, feel free to ask!
Eigenschaften
IUPAC Name |
ethyl 6-(4-fluorophenyl)-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJFYIZGCBLMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592565 | |
| Record name | Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-6-(4-fluorophenyl)-6-oxohexanoate | |
CAS RN |
327189-51-5 | |
| Record name | Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)
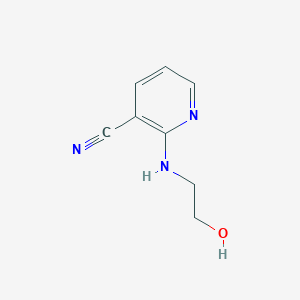
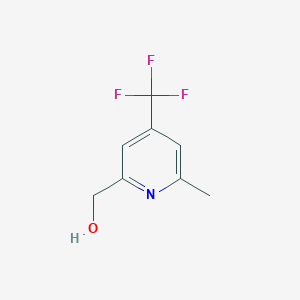

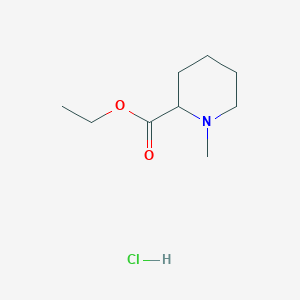
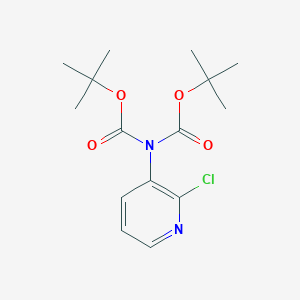
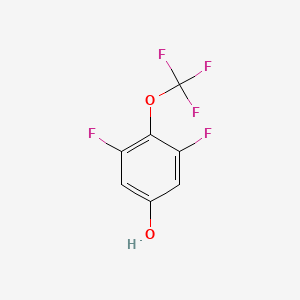
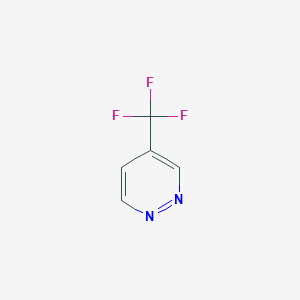
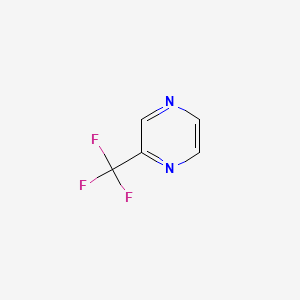
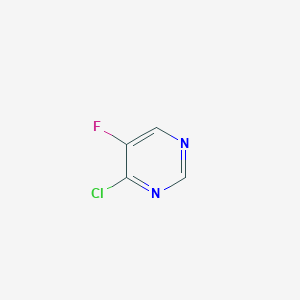
![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)
